BenchChemオンラインストアへようこそ!

Norfenefrine

Vasoconstriction Isolated Tissue Bath Cardiovascular Pharmacology

Norfenefrine is a selective α1-adrenoceptor agonist with >100-fold greater vasoconstrictor potency than etilefrine, minimal α2 activity, and validated clinical efficacy in stress incontinence. Its positional isomerism with octopamine requires high-purity reference material for accurate identification. Ideal for receptor selectivity studies, urethral pharmacology, and formulation development.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 15308-34-6
Cat. No. B1144168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfenefrine
CAS15308-34-6
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(CN)O
InChIInChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2
InChIKeyLRCXRAABFLIVAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norfenefrine (CAS 15308-34-6) Adrenergic Agonist: Pharmacological Profile and Procurement Overview


Norfenefrine (CAS 15308-34-6), also known as meta-octopamine or norphenylephrine, is an adrenergic agent of the phenethylamine class that functions as an α-adrenergic receptor agonist and sympathomimetic amine [1]. It is an endogenous trace amine found naturally in the body and is used clinically as a sympathomimetic drug marketed in Europe, Japan, and Mexico under brand names such as Novadral [2]. Norfenefrine acts predominantly as an α1-adrenergic receptor agonist, inducing vasoconstriction and increasing blood pressure [3]. The compound exists as a positional isomer of p-octopamine (meta- vs. para-hydroxy substitution) and is structurally related to phenylephrine, from which it differs by the absence of an N-methyl group [2].

Why Norfenefrine (CAS 15308-34-6) Cannot Be Interchanged with Other α-Adrenergic Agonists


Substituting norfenefrine with structurally similar sympathomimetic amines such as phenylephrine, etilefrine, or octopamine introduces substantial pharmacological and analytical risk. Norfenefrine's receptor selectivity profile (α1 > α2), stereoisomer-dependent potency (D(-) > L(+)), and distinct metabolic fate create functional differences not captured by generic class membership [1]. In vitro vasoconstriction assays demonstrate potency differences of up to 100-fold relative to etilefrine, while clinical studies show norfenefrine produces a short-lasting but massive pressor response distinct from amezinium's sustained effect [2][3]. Furthermore, norfenefrine is a positional isomer of octopamine, yielding identical retention times and MRM transitions in standard LC-MS/MS methods, necessitating specialized analytical protocols to prevent misidentification in doping control and forensic toxicology .

Quantitative Differential Evidence for Norfenefrine (CAS 15308-34-6) Against Key Comparators


Vasoconstrictor Potency: Norfenefrine vs. Etilefrine and Midodrine Metabolite ST 1059

In isolated dog femoral vascular strips, norfenefrine exhibited vasoconstrictor potency intermediate between noradrenaline and etilefrine, with ST 1059 (the active metabolite of midodrine) being less potent than norfenefrine [1]. The concentration-response curves positioned norfenefrine as a stronger vasoconstrictor than both ST 1059 and etilefrine in this preparation [1].

Vasoconstriction Isolated Tissue Bath Cardiovascular Pharmacology

Alpha-1 vs. Alpha-2 Adrenoceptor Selectivity: Functional Differentiation from Norepinephrine

In isolated ovine carotid artery contraction experiments, the nitric oxide synthase inhibitor L-NAME potentiated the vasoconstrictor effect of norepinephrine only in endothelium-intact preparations, an effect abolished by the α2-antagonist yohimbine but not by the α1-antagonist prazosin [1]. In contrast, L-NAME had no effect on norfenefrine-induced vasoconstriction, indicating that norfenefrine lacks functional α2-adrenoceptor activity in this system, consistent with its predominant α1-agonism [1][2].

Receptor Selectivity Alpha-Adrenoceptor Vascular Pharmacology

Clinical Efficacy in Stress Incontinence: Norfenefrine Placebo-Controlled Trial Outcomes

In a 6-week double-blind, placebo-controlled trial of 44 female patients with genuine stress incontinence, norfenefrine (15-30 mg t.i.d.) produced subjective improvement in 52% of patients and restored continence in 26% [1]. Objectively, maximum urethral closure pressure increased by 10% (statistically significant) and 30% became continent on stress testing [1]. A separate 3-24 week study at 90 mg daily demonstrated significant efficacy by 1-hour pad weighing test [2].

Stress Urinary Incontinence Clinical Trial Urethral Pressure

Stereoisomer-Dependent Cardiovascular Potency: D(-) vs. L(+) Norfenefrine

The natural D(-) enantiomer of norfenefrine is more potent than the L(+) enantiomer in producing cardiovascular adrenergic responses [1]. This stereospecificity underscores the importance of chiral purity in procurement for research or pharmaceutical applications.

Stereochemistry Cardiovascular Pharmacology Potency

Oral Bioavailability and Pharmacokinetic Parameters in Humans

In a human volunteer study (n=4), oral administration of 4.5 mg 14C-norfenefrine resulted in peak serum levels of approximately 2 ng/mL at 30-60 minutes post-dose, with an elimination half-life ranging from 163 to 402 minutes [1]. Cumulative urinary excretion of radioactivity exceeded 90% of the dose, with more than 50% excreted as conjugated norfenefrine [1]. The area under the plasma level curve indicated an oral bioavailability of approximately 20% relative to other sympathomimetic amines [1][2].

Pharmacokinetics Oral Bioavailability Drug Metabolism

Norepinephrine Transporter (NET) Interaction: Weak Inhibitory Activity

Norfenefrine inhibits [3H]norepinephrine binding to the norepinephrine transporter (NET) in rat synaptosomes with an IC50 of 1.94 μM [1]. This weak inhibitory activity is consistent with evidence that norfenefrine can be taken up into noradrenaline storage vesicles and co-secreted with noradrenaline, contributing to an indirect sympathomimetic component [2].

Norepinephrine Transporter Binding Affinity Indirect Sympathomimetic

Optimal Research and Industrial Application Scenarios for Norfenefrine (CAS 15308-34-6)


Preclinical Vasoconstriction and Hemodynamic Studies Requiring α1-Selective Agonism

Investigators studying α1-adrenoceptor-mediated vasoconstriction with minimal α2-adrenoceptor contribution should select norfenefrine over norepinephrine or mixed agonists. Functional data from isolated ovine carotid arteries demonstrate that, unlike norepinephrine, norfenefrine's vasoconstrictor effect is not potentiated by NO synthase inhibition, indicating negligible α2-adrenoceptor activity in this preparation . Norfenefrine also exhibits greater vasoconstrictor potency than etilefrine and the midodrine metabolite ST 1059 in isolated canine femoral vascular strips [6].

Female Stress Urinary Incontinence Research Models

Norfenefrine remains one of the few α-adrenergic agonists with published placebo-controlled clinical trial data in female stress incontinence, demonstrating a 10% increase in maximum urethral closure pressure and subjective improvement in 52% of patients . This clinical evidence base supports its use as a reference compound for in vivo studies of urethral sphincter pharmacology and for developing novel agents targeting stress incontinence.

Forensic Toxicology and Doping Control Method Development

Norfenefrine is a positional isomer of p-octopamine, sharing identical retention times and MRM transitions in standard reversed-phase LC-MS/MS analysis . Analytical method developers must implement rapid polarity switching to detect the corresponding sulfate metabolites to achieve positive identification and avoid false negatives . Norfenefrine reference material is essential for validation of assays that distinguish it from octopamine and other phenolic alcohol amines in urine [6].

Sustained-Release Formulation Development for Oral Sympathomimetics

Given norfenefrine's low oral bioavailability (~20%) and relatively short elimination half-life (163-402 minutes), sustained-release formulations (e.g., Novadral Retard) have been developed and clinically evaluated [6]. Dissolution modeling using pharmacokinetic constants has demonstrated conformity between calculated relative drug levels and in vivo activity curves, providing a validated framework for formulation optimization [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norfenefrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.